(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile
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Overview
Description
(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-BUTOXY-3-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE is a complex organic compound that features a benzodiazole moiety, a pyrazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-BUTOXY-3-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents might include various chlorinating agents, butylating agents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole or pyrazole rings.
Reduction: Reduction reactions could target the nitrile group or other functional groups within the molecule.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, where halogens or other substituents can be replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as anti-inflammatory, anti-cancer, or antimicrobial agents.
Medicine
In medicine, the compound could be studied for its therapeutic potential, including its ability to interact with specific biological targets.
Industry
Industrially, such compounds might be used in the development of new materials, including polymers, dyes, or electronic components.
Mechanism of Action
The mechanism of action for (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-BUTOXY-3-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-METHOXY-3-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE
- (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-ETHOXY-3-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE
Uniqueness
The uniqueness of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-BUTOXY-3-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The butoxy and chlorophenyl groups, in particular, may confer unique properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C29H24ClN5O |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-butoxy-3-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C29H24ClN5O/c1-2-3-15-36-27-14-13-20(17-24(27)30)28-22(19-35(34-28)23-9-5-4-6-10-23)16-21(18-31)29-32-25-11-7-8-12-26(25)33-29/h4-14,16-17,19H,2-3,15H2,1H3,(H,32,33)/b21-16- |
InChI Key |
PTTWCAJYBGOUKY-PGMHBOJBSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3)C5=CC=CC=C5)Cl |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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